
(4-Bromobenzene-1-sulfinyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromobenzene-1-sulfinyl)acetonitrile is an organic compound with the molecular formula C8H6BrNO2S. It is a derivative of benzenesulfonyl acetonitrile, where a bromine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromobenzene-1-sulfinyl)acetonitrile typically involves the reaction of 4-bromobenzenesulfonyl chloride with acetonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Bromobenzenesulfonyl chloride} + \text{Acetonitrile} \rightarrow \text{this compound} ]
The reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromobenzene-1-sulfinyl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonyl acetonitriles.
Reduction: Formation of (4-Bromobenzene-1-sulfanyl)acetonitrile.
Oxidation: Formation of (4-Bromobenzene-1-sulfonyl)acetonitrile.
Wissenschaftliche Forschungsanwendungen
(4-Bromobenzene-1-sulfinyl)acetonitrile is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. It is used to modify proteins and peptides for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It is used in drug discovery and development processes.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of (4-Bromobenzene-1-sulfinyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromobenzenesulfonyl chloride
- 4-Bromobenzenesulfonamide
- 4-Bromobenzenesulfonic acid
Uniqueness
(4-Bromobenzene-1-sulfinyl)acetonitrile is unique due to the presence of both a sulfinyl group and a nitrile group in its structure. This combination imparts distinct reactivity and properties compared to other similar compounds. The sulfinyl group provides electrophilic character, while the nitrile group offers nucleophilic sites for further chemical modifications. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Eigenschaften
CAS-Nummer |
63215-96-3 |
|---|---|
Molekularformel |
C8H6BrNOS |
Molekulargewicht |
244.11 g/mol |
IUPAC-Name |
2-(4-bromophenyl)sulfinylacetonitrile |
InChI |
InChI=1S/C8H6BrNOS/c9-7-1-3-8(4-2-7)12(11)6-5-10/h1-4H,6H2 |
InChI-Schlüssel |
MLSPHWUEZSGOAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)CC#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



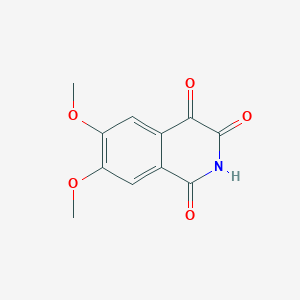
![(7aS)-7a-Methyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione](/img/structure/B14502360.png)
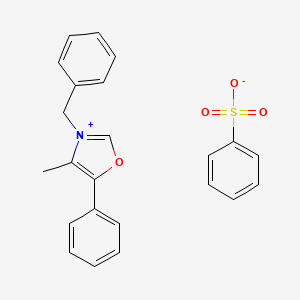
![1-[4-(4-Methylpentyl)cyclohexyl]ethanone](/img/structure/B14502373.png)
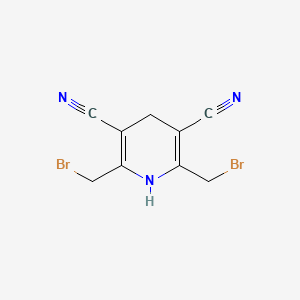
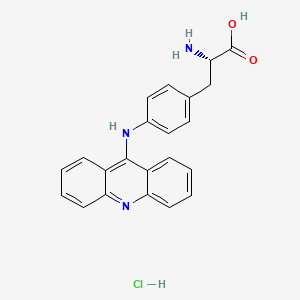
![6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine](/img/structure/B14502392.png)

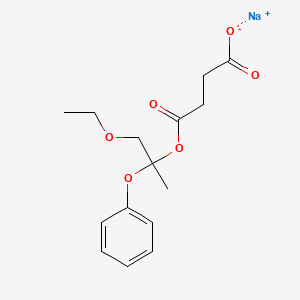
![N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide](/img/structure/B14502419.png)
![1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene](/img/structure/B14502423.png)

![6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14502435.png)
